molecular formula C9H13N3O B3290386 (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide CAS No. 864273-27-8

(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide

Cat. No. B3290386
CAS RN: 864273-27-8
M. Wt: 179.22 g/mol
InChI Key: IKIVQZDQGMUJMN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, also known as A-867744, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein kinase B (PKB) pathway, which plays a crucial role in cell growth, survival, and metabolism. A-867744 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.

Mechanism of Action

(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide works by inhibiting the PKB pathway, which is a key signaling pathway that regulates cell growth, survival, and metabolism. PKB, also known as Akt, is a serine/threonine kinase that is activated by various growth factors and cytokines. Once activated, PKB promotes cell survival and growth by phosphorylating downstream targets such as mTOR, GSK-3, and FOXO. This compound inhibits PKB by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibiting cell growth and survival, inducing apoptosis, and improving insulin sensitivity and glucose metabolism. It has also been shown to inhibit the growth of tumor xenografts in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is its high potency and selectivity for PKB inhibition, which allows for precise control over the downstream signaling pathways. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the research and development of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide. One potential application is in the treatment of cancer, particularly in combination with other chemotherapy agents. This compound may also have potential therapeutic applications in metabolic disorders such as diabetes and obesity. Further research is needed to investigate its safety and efficacy in clinical trials. Additionally, new analogs of this compound may be developed with improved pharmacokinetic properties and potency.

Scientific Research Applications

(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and survival of cancer cells, particularly those that are resistant to conventional chemotherapy. This compound has also been investigated for its potential use in treating metabolic disorders such as diabetes and obesity, as it can improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

(2S)-2-amino-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-3-2-4-11-5-8/h2-5,7H,6,10H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIVQZDQGMUJMN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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